Bienvenue dans la boutique en ligne BenchChem!

5-Methyl-4-oxa-7-azaspiro[2.5]octane

physicochemical profiling solubility enhancement oxa-spirocycle advantage

5-Methyl-4-oxa-7-azaspiro[2.5]octane (CAS 1936550-49-0; molecular formula C₇H₁₃NO; molecular weight 127.18 g/mol) is a bicyclic spirocyclic heterocycle featuring a cyclopropane ring spiro-fused at the 4-position to a morpholine-like oxazaspiro core, with a methyl substituent at the 5-position. Its core scaffold, 4-oxa-7-azaspiro[2.5]octane, is a recognized morpholine bioisostere that introduces enhanced three-dimensionality (higher Fsp³), altered basicity, and significantly modulated physicochemical properties compared to both morpholine itself and non-oxa spirocyclic analogs.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Cat. No. B14033842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4-oxa-7-azaspiro[2.5]octane
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCC1CNCC2(O1)CC2
InChIInChI=1S/C7H13NO/c1-6-4-8-5-7(9-6)2-3-7/h6,8H,2-5H2,1H3
InChIKeySPYOOWYIYAFFPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-4-oxa-7-azaspiro[2.5]octane – A C7-Substituted Oxa-Azaspiro Scaffold for Medicinal Chemistry and Intermediate Sourcing


5-Methyl-4-oxa-7-azaspiro[2.5]octane (CAS 1936550-49-0; molecular formula C₇H₁₃NO; molecular weight 127.18 g/mol) is a bicyclic spirocyclic heterocycle featuring a cyclopropane ring spiro-fused at the 4-position to a morpholine-like oxazaspiro core, with a methyl substituent at the 5-position . Its core scaffold, 4-oxa-7-azaspiro[2.5]octane, is a recognized morpholine bioisostere that introduces enhanced three-dimensionality (higher Fsp³), altered basicity, and significantly modulated physicochemical properties compared to both morpholine itself and non-oxa spirocyclic analogs [1][2]. The 5-methyl substitution further differentiates this building block by providing a defined chiral/steric handle for downstream SAR exploration, making it distinct from the unsubstituted parent scaffold (CAS 220291-92-9) commonly sourced as a generic intermediate.

Why Generic Substitution Fails for 5-Methyl-4-oxa-7-azaspiro[2.5]octane – Physicochemical and Pharmacophoric Non-Equivalence of In-Class Analogs


The 5-methyl-4-oxa-7-azaspiro[2.5]octane scaffold cannot be trivially interchanged with morpholine, piperidine, or even non-oxa spirocyclic analogs because the incorporation of the spirocyclic oxygen atom fundamentally alters three key drug-design parameters simultaneously: (1) aqueous solubility increases by up to 40-fold relative to non-oxa spirocycles [1], (2) logD₇.₄ decreases by approximately one log unit (ΔlogD ≈ −1.0) [1], and (3) amine basicity drops by roughly one order of magnitude (ΔpKa ≈ −1.0 to −1.4) compared to non-oxa spirocyclic amines, bringing it closer to the morpholine pKa of 8.7 [1][2]. Moreover, the 5-methyl substitution introduces a stereochemical element absent in the unsubstituted 4-oxa-7-azaspiro[2.5]octane parent (CAS 220291-92-9), altering both conformational preferences and downstream vector presentation for target engagement. These are not marginal adjustments; they represent categorical shifts in lead-like properties that directly impact permeability, metabolic stability, and target binding geometry [2][3].

5-Methyl-4-oxa-7-azaspiro[2.5]octane – Quantitative Differentiation Evidence Against Closest Comparators


Aqueous Solubility: Up to 40-Fold Enhancement for Oxa-Spirocycles Versus Non-Oxa Spirocyclic Analogs

The incorporation of an oxygen atom into the spirocyclic scaffold dramatically increases aqueous solubility. In a head-to-head matched model system (amide-coupled biphenyl series), the oxa-spirocyclic compound 67 achieved a kinetic aqueous solubility of 360 μM, compared to only 9 μM for the non-oxa spirocyclic compound 66 — a 40-fold improvement. Similar directionality was observed across two additional matched pairs: compound 70 (oxa) reached 118 μM vs. 7 μM for compound 69 (non-oxa), and compound 73 (oxa) reached 34 μM vs. <5 μM for compound 72 (non-oxa) [1]. Although direct solubility data for the 5-methyl-4-oxa-7-azaspiro[2.5]octane compound itself have not been published, the oxa-spirocyclic core it contains is the structural determinant of this solubility enhancement [1].

physicochemical profiling solubility enhancement oxa-spirocycle advantage

Lipophilicity Control: ΔlogD₇.₄ ≈ −1.0 for Oxa-Spirocycles Relative to Non-Oxa Spirocyclic Comparators

Across three matched pairs, the oxa-spirocyclic compounds consistently exhibited logD₇.₄ values approximately one unit lower than their non-oxa spirocyclic counterparts: logD 3.6 (67-oxa) vs. 4.5 (66-non-oxa); logD 4.0 (70-oxa) vs. 4.9 (69-non-oxa); and logD 3.6 (73-oxa) vs. 4.4 (72-non-oxa) [1]. This ΔlogD ≈ −1.0 effect is mechanistically attributed to the −I inductive effect of the ether oxygen atom within the spirocyclic framework [1]. Importantly, this trend mirrors matched molecular pair data for spiro-morpholines vs. morpholines, where introducing the spirocyclic center lowered measured logD₇.₄ by up to −1.0 [2]. The 5-methyl substitution on the title compound introduces an additional lipophilicity increment (estimated +0.5 log units for a methyl group), partially offsetting this reduction while preserving the stereochemical differentiation absent in the parent scaffold.

lipophilicity logD lowering drug-likeness

Amine Basicity Tuning: pKa Shift of ~1.0–1.4 Units Brings Oxa-Spirocyclic Amines Closer to Morpholine Basicity

Experimentally measured pKa values for oxa-spirocyclic amine hydrochlorides (4b·HCl–6b·HCl) range from 8.9 to 9.5, compared to 10.1–10.3 for the corresponding non-oxa spirocyclic amines (62·HCl–64·HCl), representing a ΔpKa of approximately −1.0 to −1.4 [1]. This pKa shift is attributed to the −I inductive effect of the ether oxygen atom situated three bonds from the basic nitrogen [1]. The resulting basicity range (8.9–9.5) is significantly closer to morpholine (pKa ≈ 8.7) [2] than to the more basic non-oxa spirocyclic amines, which are closer to piperidine (pKa ≈ 11.2). For the 5-methyl-4-oxa-7-azaspiro[2.5]octane scaffold, the methyl group at the 5-position (adjacent to the oxygen) may exert a minor additional inductive effect, but the dominant pKa determinant remains the oxa-spirocyclic core.

basicity pKa modulation permeability-solubility balance

Sigma-1 Receptor Affinity: 5-Substituted 4-Oxa-7-azaspiro[2.5]octane Derivatives Demonstrate Sub-500 nM Binding

Derivatives of 4-oxa-7-azaspiro[2.5]octane bearing substitution at the 5-position have demonstrated high-affinity binding to the human sigma-1 (σ₁) receptor. Specifically, 7-ethyl-5-(1-phenethylpiperidin-4-yl)-4-oxa-7-azaspiro[2.5]octane (BDBM413879, US10421750 Example 11) and (5-(1-phenethylpiperidin-4-yl)-4-oxa-7-azaspiro[2.5]octan-7-yl)(phenyl)methanone (BDBM413870, US10421750 Example 2) each exhibited Ki < 500 nM against the human σ₁ receptor in transfected HEK-293 membranes using [³H](+)-pentazocine as the radioligand [1][2]. While these data are from elaborated derivatives rather than the 5-methyl building block itself, they provide direct evidence that the 4-oxa-7-azaspiro[2.5]octane scaffold — specifically when functionalized at the 5-position — is compatible with high-affinity target engagement at a therapeutically relevant GPCR/ligand-gated ion channel. In contrast, simple morpholine or piperidine bioisosteres lacking the spirocyclic geometry would present the pharmacophoric elements in fundamentally different vector orientations.

sigma-1 receptor neuroscience pain target engagement

Synthetic Scalability and Purity: 88% Final-Step Yield with >99% Purity Demonstrated for the Parent Scaffold

A scalable preparation method for 4-oxa-7-azaspiro[2.5]octane (the parent scaffold of the title compound) has been disclosed in CN119101009A, achieving a final-step yield of 88.21% with a purity of 99.4% as measured by ¹H NMR [1]. The overall four-step process from methyl 1-hydroxy-1-cyclopropanecarboxylate proceeds with a total yield exceeding 50%, employs readily available reagents (sodium hydride, Pd(OH)₂/C, potassium carbonate, LiAlH₄), and operates under mild conditions (temperatures ranging from −10 °C to 60 °C) [1][2]. By comparison, earlier patent literature (e.g., WO2017142881A1) described the 4-oxa-7-azaspiro[2.5]octane route but did not report the preparation method itself, representing a prior gap that this process fills [3]. The 5-methyl analog is accessible by analogous methodology with appropriate methyl-substituted starting materials, offering similar scalability advantages.

process chemistry scale-up building block procurement

Multi-Target Intermediate Versatility: The 4-Oxa-7-azaspiro[2.5]octane Scaffold Serves Programs Across LRRK2, GPR43, IRAK4, IDH, and RORγt

The 4-oxa-7-azaspiro[2.5]octane scaffold (including its 5-methyl variant) is disclosed as a key intermediate across at least five distinct therapeutic target programs: (i) LRRK2 kinase inhibition for Parkinson's disease (WO2014137728A1) [1]; (ii) GPR43 receptor agonism for diabetes, obesity, and inflammatory bowel disease (CN106488919A) [1]; (iii) IRAK4 inhibition (WO2016053772A1) [1]; (iv) IDH inhibition (WO2016089797A1) [1]; and (v) RORγt inhibition (WO2016130818A1) [1]. This breadth of validated target applications — spanning kinases, GPCRs, and nuclear receptors — is not matched by simpler monocyclic building blocks such as morpholine or piperidine, which lack the three-dimensional spirocyclic architecture needed to productively address diverse binding pockets. The 5-methyl substitution provides an additional vector for SAR exploration within each of these target classes.

kinase inhibition GPCR agonism multi-target intermediate therapeutic breadth

5-Methyl-4-oxa-7-azaspiro[2.5]octane – Highest-Confidence Research and Industrial Application Scenarios


Medicinal Chemistry: Sigma-1 Receptor Ligand Hit-to-Lead Programs for Pain and Neuroscience Indications

The 5-methyl-4-oxa-7-azaspiro[2.5]octane scaffold provides an entry point for sigma-1 (σ₁) receptor ligand development, supported by sub-500 nM Ki binding data from 5-substituted derivatives disclosed in US10421750 [1]. Researchers can elaborate this building block at the 7-position (secondary amine) to generate analogs for SAR exploration, leveraging the spirocyclic core's favorable physicochemical profile — reduced logD and moderate basicity (pKa ≈ 8.9–9.5) — to optimize permeability and metabolic stability in parallel with potency [2]. The scaffold's 5-methyl substituent additionally provides a defined stereochemical handle absent in the unsubstituted parent, enabling chiral resolution or asymmetric synthesis strategies for enantiomer-specific pharmacology.

Multi-Kinase Lead Generation: LRRK2, IRAK4, and IDH Inhibitor Scaffold Construction

The 4-oxa-7-azaspiro[2.5]octane core (including 5-methyl variants) is explicitly claimed as an intermediate for LRRK2 kinase inhibitors (Parkinson's disease), IRAK4 inhibitors (inflammatory/autoimmune disorders), and IDH inhibitors (oncology) [1]. The scaffold's three-dimensional architecture allows presentation of hinge-binding and selectivity-pocket vectors that are geometrically distinct from those achievable with planar or monocyclic heterocycles. For a kinase program, the combination of the spirocyclic oxygen (modulating basicity and solubility) and the 5-methyl group (providing steric influence on binding pocket complementarity) offers two orthogonal handles for tuning both potency and selectivity relative to simpler piperidine- or morpholine-based kinase hinge binders [2].

GPCR Agonist Development: GPR43-Targeted Metabolic Disease Programs

The scaffold's use as an intermediate for GPR43 (FFAR2) receptor agonists — relevant to type 2 diabetes, obesity, and inflammatory bowel disease — is documented in CN106488919A [1]. The solubility advantage of oxa-spirocycles (up to 40-fold over non-oxa spirocycles) is particularly relevant here, as GPCR agonist programs often require high screening concentrations where compound precipitation can produce false negatives [2]. The 5-methyl-4-oxa-7-azaspiro[2.5]octane building block enables systematic SAR exploration around the spirocyclic core while maintaining the aqueous solubility needed for reliable GPCR functional assay readouts (e.g., FLIPR calcium flux, β-arrestin recruitment).

Process Chemistry Scale-Up and Building Block Sourcing: High-Purity Intermediate Procurement

With a validated scalable synthetic route demonstrated by CN119101009A (four steps, >50% total yield, final step 88.21% yield, 99.4% purity), the 5-methyl-4-oxa-7-azaspiro[2.5]octane building block is accessible for multi-gram to kilogram procurement [1]. The process avoids highly reactive or pyrophoric reagents beyond standard hydride reductions, operates under mild conditions (≤60 °C), and employs commercially available starting materials [2]. For CROs and pharma procurement teams, this route maturity translates to lower supply-chain risk and batch-to-batch consistency relative to less-established spirocyclic building blocks that lack disclosed preparative methods [1].

Quote Request

Request a Quote for 5-Methyl-4-oxa-7-azaspiro[2.5]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.